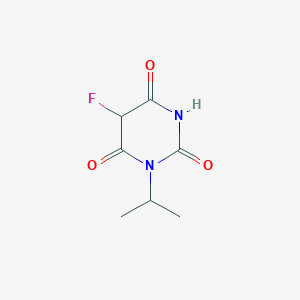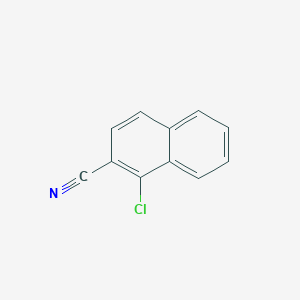
1-Chloro-2-cyanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-cyanonaphthalene is an organic compound with the molecular formula C11H6ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are substituted at the first and second positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyanonaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2-cyanonaphthalene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-cyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products:
Substitution: Products include 1-amino-2-cyanonaphthalene or 1-thio-2-cyanonaphthalene.
Reduction: The major product is 1-chloro-2-aminonaphthalene.
Oxidation: The major product is 1-chloro-2-naphthoic acid.
Applications De Recherche Scientifique
1-Chloro-2-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving cyano and chloro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-chloro-2-cyanonaphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atom can influence the compound’s reactivity through inductive and mesomeric effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
1-Chloro-2-naphthol: Similar in structure but with a hydroxyl group instead of a cyano group.
2-Chloro-1-cyanonaphthalene: The positions of the chlorine and cyano groups are reversed.
1-Bromo-2-cyanonaphthalene: Bromine replaces chlorine, affecting reactivity and properties.
Uniqueness: 1-Chloro-2-cyanonaphthalene is unique due to the specific positioning of the chlorine and cyano groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
52449-78-2 |
|---|---|
Formule moléculaire |
C11H6ClN |
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
1-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Clé InChI |
UWPBZQSTQOKGLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


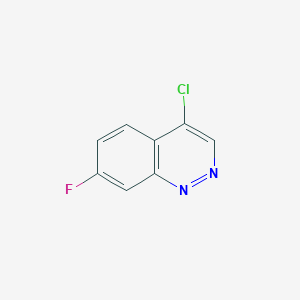
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
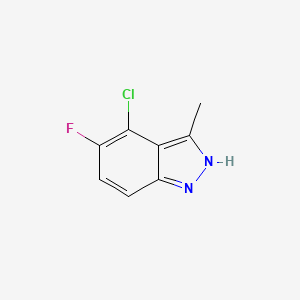



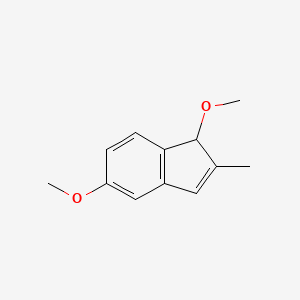

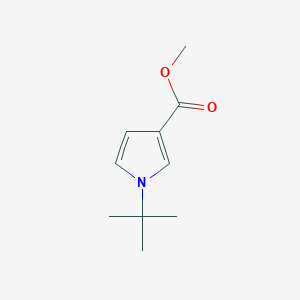
![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)

